Clorpirifos-metilo

Descripción general

Descripción

Clorpirifos-metilo: es un plaguicida organofosforado ampliamente utilizado en la agricultura para controlar una variedad de plagas. Es conocido por su efectividad contra insectos y gusanos al inhibir la enzima acetilcolinesterasa en sus sistemas nerviosos . Este compuesto se ha utilizado en diversos entornos, incluyendo cultivos, animales y edificios .

Mecanismo De Acción

El clorpirifos-metilo ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es crucial para la función nerviosa. Al bloquear esta enzima, el this compound provoca una acumulación de acetilcolina en las terminaciones nerviosas, lo que lleva a una transmisión continua de señales nerviosas y, finalmente, a la parálisis de la plaga . Este mecanismo es similar al de otros plaguicidas organofosforados .

Aplicaciones Científicas De Investigación

El clorpirifos-metilo ha sido estudiado ampliamente por sus aplicaciones en diversos campos:

Análisis Bioquímico

Biochemical Properties

Chlorpyrifos-methyl interacts with various enzymes and proteins. A bacterium strain, Burkholderia sp. strain KR100, was found to hydrolyze Chlorpyrifos-methyl to 3,5,6-trichloro-2-pyridinol (TCP) and utilize TCP as the sole source of carbon for its growth . The ability to degrade Chlorpyrifos-methyl was found to be encoded on a single plasmid of 50 kb, pKR1 .

Cellular Effects

Chlorpyrifos-methyl can affect the metabolic profiling of rice tissues, including organic acids, amino acids, lipids, polyphenols, and flavonoids . It can also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chlorpyrifos-methyl involves the degradation of the compound by specific bacteria. The degradation process involves the hydrolysis of Chlorpyrifos-methyl to TCP, which is then utilized as the sole source of carbon for bacterial growth . This process is encoded on a single plasmid, suggesting a specific molecular interaction between the bacteria and Chlorpyrifos-methyl .

Temporal Effects in Laboratory Settings

The effects of Chlorpyrifos-methyl can change over time in laboratory settings. For instance, a bacterium strain, Burkholderia sp. strain KR100, was found to degrade Chlorpyrifos-methyl to TCP and utilize it for growth . This suggests that the effects of Chlorpyrifos-methyl can vary depending on the presence of specific bacteria and the duration of exposure .

Dosage Effects in Animal Models

The effects of Chlorpyrifos-methyl can vary with different dosages in animal models. Most studies reported hyperglycemia, hyperlipidemia, decreased insulin levels, and body weight following exposure to Chlorpyrifos-methyl . These effects suggest that Chlorpyrifos-methyl can have significant impacts on metabolic processes in animals .

Metabolic Pathways

Chlorpyrifos-methyl is involved in various metabolic pathways. It can affect the metabolic profiling of rice tissues, including changes in the levels of organic acids, amino acids, lipids, polyphenols, and flavonoids . This suggests that Chlorpyrifos-methyl can interact with various enzymes and cofactors involved in these metabolic pathways .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorpirifos-metilo implica la reacción del alcoholato de sodio de triclorpiridina con cloruro de O,O-dietil tiofosforilo en presencia de un catalizador de transferencia de fase y carbonato de sodio. La reacción se lleva a cabo a una temperatura de 50-55 °C durante 1.5-2.5 horas . La mezcla de reacción resultante se separa luego en fases acuosa y oleosa, siendo la fase oleosa la que contiene el producto deseado .

Métodos de Producción Industrial: En entornos industriales, la preparación de this compound implica pasos similares pero a mayor escala. El producto crudo se purifica aún más para lograr un alto nivel de pureza, que a menudo supera el 97% . El proceso incluye deshidratación y filtración a presión para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorpirifos-metilo experimenta diversas reacciones químicas, incluyendo oxidación, hidrólisis y fotodegradación.

Reactivos y Condiciones Comunes:

Fotodegradación: La exposición a la luz puede causar la descomposición del this compound en diversos productos de degradación.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen 3,5,6-tricloro-2-piridinol, fosfato de dimetilo y this compound oxón .

Comparación Con Compuestos Similares

Compuestos Similares:

Clorpirifos: El clorpirifos-metilo está estrechamente relacionado con el clorpirifos, otro plaguicida organofosforado.

Singularidad: El this compound es único en su toxicidad relativamente menor en comparación con otros organofosforados como el paratión. También es menos persistente en el medio ambiente, lo que lo convierte en una opción preferida en ciertas aplicaciones agrícolas .

Propiedades

IUPAC Name |

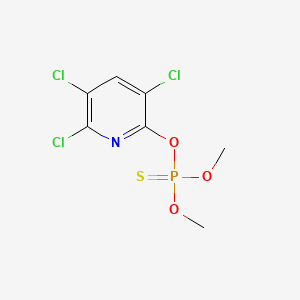

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBKVYFZANMGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3NO3PS | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032352 | |

| Record name | Chlorpyrifos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO] | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

182 °C (Cleveland open cup) | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C) | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.64 at 23 °C | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C | |

| Record name | Chlorpyrifos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Non-systemic insecticide & acaracide with contact, stomach, & vapor action. Cholinesterase inhibitor., The acetylcholinesterase, carboxylesterase, and cytochrome p450 monooxygenase activities of three strains of Oryzaephilus srinamensis (L.) were examined to better understand biochemical mechanisms of resistance. The three strains were VOS49 and VOSCM, selected for resistance to malathion and chlorpyrifos-methyl, respectively, and VOS48, a standard susceptible strain. Cross-resistance to malathion and chlorpyrifos-methyl was confirmed in VOS49 and VOSCM. Acetylcholinesterase activity was not correlated to resistance among these strains. VOS49 and VOSCM showed elevated levels of carboxylesterase activity based on p-nitrophenylacetate, alpha-naphthyl acetate, or beta-naphthyl acetate substrates. PAGE zymograms showed major differences in caboxylesterase isozyme banding among strains. VOSCM had one strongly staining isozyme band. A band having the same Rf-value was very faint in VOS48. The VOS49 carboxylesterase banding pattern was different from both VOSCM and VOS48. Cytochrome p450 monooxygenase activity was based on cytochrome p450 content, aldrin epoxidase activity, and oxidation of organophosphate insecticides, all elevated in resistant strains. The monooxygenase activity varied with insecticide substrate and resistant strain, suggesting specific cytochromes P450 may exist for different insecticides. The monooxygenase activity of the VOS49 strain was much higher with malathion than chlorpyrifos-methyl as substrates, whereas VOSCM monooxygenase activity was higher with malathion than chlorpyrifos-methyl as substrates. Results are discussed in the context of resistance mechanisms to organophosphate insecticides in O. surinamensis., The mechanism of action is inhibition of acetylcholinesterase activity. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Amber solid cake | |

CAS No. |

5598-13-0 | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpyrifos-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpyrifos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpyrifos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49S38267J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45.5-46.5 °C | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorpyrifos-methyl?

A1: Chlorpyrifos-methyl, an organophosphorothioate insecticide, primarily targets the nervous system of insects. [, , , ] It inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. [, ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately leading to paralysis and death of the insect. [, , ]

Q2: Are there any secondary mechanisms of resistance that have been observed in insects?

A2: Yes, apart from AChE inhibition, studies have identified elevated carboxylesterase and cytochrome P450 monooxygenase activities as secondary mechanisms of resistance in some insect strains. [, , ] These enzymes can detoxify Chlorpyrifos-methyl, making it less effective. []

Q3: What is the molecular formula and weight of Chlorpyrifos-methyl?

A3: Chlorpyrifos-methyl has the molecular formula C9H11Cl3NO3PS and a molecular weight of 322.58 g/mol.

Q4: Does Chlorpyrifos-methyl degrade in the environment?

A5: Yes, Chlorpyrifos-methyl degrades in the environment through processes like photodegradation and hydrolysis. [, , ] Sunlight exposure can accelerate its breakdown. [] The main degradation product is 3,5,6-trichloro-2-pyridinol (TCP). [, ]

Q5: Can the surface properties of fruits influence Chlorpyrifos-methyl degradation?

A6: Yes, the presence of cuticle and epicuticular waxes on fruits can influence the photodegradation and penetration of Chlorpyrifos-methyl. [] Waxes from fruits like apples, grapefruits, and strawberries were shown to increase the half-life of the pesticide under xenon lamp irradiation. []

Q6: Does Chlorpyrifos-methyl participate in any catalytic reactions?

A6: Chlorpyrifos-methyl itself is not known for catalytic properties. Its primary mode of action is through irreversible inhibition of the enzyme acetylcholinesterase.

Q7: Have any computational studies been performed on Chlorpyrifos-methyl?

A8: While specific QSAR models for Chlorpyrifos-methyl are not detailed in the provided research, computational methods are valuable for predicting the environmental fate and behavior of pesticides like Chlorpyrifos-methyl. [, ] These methods help to assess potential risks and develop strategies for mitigation. []

Q8: Are there any regulations regarding the use of Chlorpyrifos-methyl?

A11: Due to potential health and environmental concerns, the use of Chlorpyrifos-methyl is increasingly regulated. [, , ] Many countries have established maximum residue limits (MRLs) in food products to minimize human exposure. [, , ] Proper handling, application, and disposal practices are essential to comply with regulations and minimize risks. []

Q9: How is Chlorpyrifos-methyl metabolized in mammals?

A12: In mammals, including humans, Chlorpyrifos-methyl is primarily metabolized by hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP). [, ] This metabolite is excreted primarily in urine. []

Q10: How is Chlorpyrifos-methyl distributed in the body after ingestion?

A13: Studies in decedents suggest that Chlorpyrifos-methyl is distributed throughout the body after ingestion. [] Concentrations can vary significantly between different blood samples and tissues, indicating complex distribution patterns. []

Q11: What is the impact of environmental factors like temperature on its efficacy?

A15: Temperature can significantly impact the efficacy of Chlorpyrifos-methyl. [, ] Generally, it is more effective at higher temperatures. [] One study found that combining Chlorpyrifos-methyl with low-temperature treatment at 5°C enhanced its efficacy against the rice weevil in stored wheat. []

Q12: Have insect populations developed resistance to Chlorpyrifos-methyl?

A16: Yes, several studies have reported the development of resistance to Chlorpyrifos-methyl in various insect species, including the red flour beetle, sawtoothed grain beetle, and almond moth. [, , , , ] This resistance poses a challenge for pest management and highlights the need for alternative control strategies. []

Q13: What are the potential toxicological effects of Chlorpyrifos-methyl?

A18: As a cholinesterase inhibitor, Chlorpyrifos-methyl can have adverse effects on the nervous system. [, , ] Exposure to high levels can lead to symptoms like nausea, dizziness, and in severe cases, respiratory paralysis. [] The use of Chlorpyrifos-methyl has been linked to potential developmental and neurological effects, especially in children. []

Q14: What are the implications of Chlorpyrifos-methyl residues in food?

A19: The presence of Chlorpyrifos-methyl residues in food is a concern for human health, especially for vulnerable populations like children. [, , ] Consumption of contaminated food can lead to chronic exposure and potential health risks. []

Q15: How is Chlorpyrifos-methyl analyzed in environmental and biological samples?

A20: Gas chromatography (GC) coupled with detectors like electron capture detector (ECD) or mass spectrometry (MS) is commonly used for the analysis of Chlorpyrifos-methyl in various matrices. [, , , ] These methods provide the sensitivity and selectivity required for accurate quantification of residues. []

Q16: What is the environmental fate of Chlorpyrifos-methyl?

A21: Chlorpyrifos-methyl can persist in the environment and potentially contaminate soil and water sources. [, , ] It can bioaccumulate in organisms and potentially disrupt ecosystems. [] Its degradation is influenced by factors like temperature, pH, and microbial activity. []

Q17: Are there any alternative insecticides to Chlorpyrifos-methyl for pest control?

A17: Yes, researchers are actively investigating alternative pest control methods to reduce reliance on Chlorpyrifos-methyl. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.